Acid-apeg8-acid n-c3-maleimide

Overview

Description

“Acid-apeg8-acid n-c3-maleimide” is a compound that seems to be related to maleimides . Maleimides are chemical compounds that are important building blocks in organic synthesis . They are derivatives of maleic acid and imide, and they can react with sulfhydryl groups . The compound “this compound” has a molecular weight of 664.70 .

Synthesis Analysis

The synthesis of maleimides and their derivatives often involves the treatment of maleic anhydride with amines followed by dehydration . A special feature of the reactivity of maleimides is their susceptibility to additions across the double bond either by Michael additions or via Diels-Alder reactions .Chemical Reactions Analysis

Maleimides are known to react with thiols via a Michael addition reaction . In a one-pot thiol–amine bioconjugation to maleimides, aminothiomaleimides can be generated extremely efficiently .Scientific Research Applications

Bioconjugation and Protein Research

Protein Modification : Maleimides, including derivatives like Acid-apeg8-acid n-c3-maleimide, are frequently used for modifying proteins. They react with thiol groups in proteins, enabling the creation of bioconjugates (Keller & Rudinger, 1975). This application is crucial for studying protein functions and structures.

Fluorescent Labeling : Maleimides are utilized in fluorescent labeling of proteins. This is done by reacting them with compounds containing sulfhydryl groups, which helps in fluorescence polarization studies (Weltman et al., 1973).

Organic Chemistry and Catalysis

Alkylation Reactions : Maleimides, including this compound, are used in organic chemistry for various alkylation reactions. These reactions are important for creating complex molecules and have broad applications in drug development and materials science (Kumar et al., 2019).

Catalysis : Research shows that maleimides can be used in catalytic processes, like Rhodium(III)-catalyzed C-H Alkenylation. This method is applied to decorate peptides with maleimide, relevant in pharmaceutical research (Peng et al., 2020).

Materials Science

Thermal Properties and Polymerization : Maleimide derivatives are studied for their thermal cure and heat-resistant properties. They are candidates for matrix materials in thermo-resistant composites due to their excellent thermal stability (Luo et al., 2007).

Surface Modification : Maleimides are used for surface modification of materials like titanium, which is relevant in biomedical applications. They can be used for covalent chemical attachment of peptides, enhancing the material's interaction with biological systems (Xiao et al., 1997).

Safety and Hazards

Mechanism of Action

Target of Action

N-Mal-N-bis(PEG4-acid) is a branched PEG derivative with two terminal carboxylic acids and a maleimide (Mal) group . The primary targets of this compound are molecules containing sulfhydryl groups and primary amino groups .

Mode of Action

The maleimide (Mal) group of N-Mal-N-bis(PEG4-acid) specifically reacts with sulfhydryl groups to form a stable thioether linkage when the pH is between 6.5 and 7.5 . On the other hand, the terminal carboxylic acids can conjugate with amine-containing molecules in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

The biochemical pathways affected by N-Mal-N-bis(PEG4-acid) are primarily those involving proteins or other biomolecules with sulfhydryl groups and primary amino groups . The compound enables the connection of these biomolecules through the formation of stable thioether and amide bonds .

Pharmacokinetics

The presence of peg units in the compound is known to increase the aqueous solubility , which could potentially enhance its bioavailability.

Result of Action

The result of N-Mal-N-bis(PEG4-acid)'s action is the formation of stable thioether and amide bonds with target biomolecules . This enables the connection of these biomolecules, which could be crucial in various biochemical processes and applications, including drug delivery .

Action Environment

The action of N-Mal-N-bis(PEG4-acid) is influenced by the pH of the environment. The formation of a stable thioether linkage with sulfhydryl groups occurs specifically when the pH is between 6.5 and 7.5 . Additionally, the compound’s solubility and stability could be affected by the temperature and the presence of solvents such as DMSO, DCM, and DMF .

Biochemical Analysis

Biochemical Properties

N-Mal-N-bis(PEG4-acid) plays a crucial role in biochemical reactions as a linker for bio-conjugation. It interacts with enzymes, proteins, and other biomolecules through its functional groups. The maleimide group of N-Mal-N-bis(PEG4-acid) reacts with thiol groups on proteins, forming a stable thioether bond . This interaction is essential for the conjugation of antibodies, peptides, and other biomolecules, facilitating the creation of antibody-drug conjugates (ADCs) and other bioconjugates . The carboxylic acid groups can react with primary amino groups on proteins, forming stable amide bonds, further enhancing its utility in bio-conjugation .

Cellular Effects

N-Mal-N-bis(PEG4-acid) influences various cellular processes by facilitating the targeted delivery of therapeutic agents. When used in the synthesis of ADCs, N-Mal-N-bis(PEG4-acid) enables the selective targeting of cancer cells, leading to the internalization of the conjugate and subsequent release of the cytotoxic drug . This targeted approach minimizes off-target effects and enhances the efficacy of the therapeutic agent. Additionally, N-Mal-N-bis(PEG4-acid) can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of conjugated biomolecules .

Molecular Mechanism

The molecular mechanism of N-Mal-N-bis(PEG4-acid) involves its ability to form stable covalent bonds with biomolecules. The maleimide group reacts with thiol groups on proteins, forming a thioether bond that is resistant to hydrolysis . This stable bond ensures the integrity of the conjugate in biological environments. The carboxylic acid groups of N-Mal-N-bis(PEG4-acid) can form amide bonds with primary amino groups on proteins, further stabilizing the conjugate . These interactions enable the precise targeting and delivery of therapeutic agents, enhancing their efficacy and reducing off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Mal-N-bis(PEG4-acid) can change over time due to its stability and degradation properties. N-Mal-N-bis(PEG4-acid) is generally stable under standard storage conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of reactive species . Over time, the compound may undergo degradation, leading to a reduction in its bio-conjugation efficiency. Long-term studies have shown that N-Mal-N-bis(PEG4-acid) maintains its stability and functionality in both in vitro and in vivo settings, making it a reliable linker for bio-conjugation .

Dosage Effects in Animal Models

The effects of N-Mal-N-bis(PEG4-acid) vary with different dosages in animal models. At lower dosages, N-Mal-N-bis(PEG4-acid) effectively facilitates the targeted delivery of therapeutic agents without causing significant toxicity . At higher dosages, there may be threshold effects, leading to potential toxic or adverse effects. Studies have shown that the optimal dosage of N-Mal-N-bis(PEG4-acid) depends on the specific application and the therapeutic agent being delivered . Careful dosage optimization is essential to maximize the efficacy and minimize the toxicity of the conjugate.

Metabolic Pathways

N-Mal-N-bis(PEG4-acid) is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The maleimide group of N-Mal-N-bis(PEG4-acid) can react with thiol-containing enzymes, modulating their activity and influencing metabolic flux . Additionally, the carboxylic acid groups can interact with enzymes involved in amide bond formation, further impacting metabolic pathways . These interactions can lead to changes in metabolite levels and overall cellular metabolism, highlighting the importance of N-Mal-N-bis(PEG4-acid) in biochemical processes.

Transport and Distribution

The transport and distribution of N-Mal-N-bis(PEG4-acid) within cells and tissues are influenced by its interactions with transporters and binding proteins. N-Mal-N-bis(PEG4-acid) can be transported across cell membranes through endocytosis, facilitated by its conjugation to biomolecules . Once inside the cell, N-Mal-N-bis(PEG4-acid) can interact with binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are crucial for the targeted delivery of therapeutic agents and the modulation of cellular functions.

Subcellular Localization

N-Mal-N-bis(PEG4-acid) exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, N-Mal-N-bis(PEG4-acid) conjugates can be targeted to lysosomes for the release of cytotoxic drugs in ADCs . The subcellular localization of N-Mal-N-bis(PEG4-acid) is essential for its role in targeted therapy, ensuring the precise delivery and release of therapeutic agents within the cell.

properties

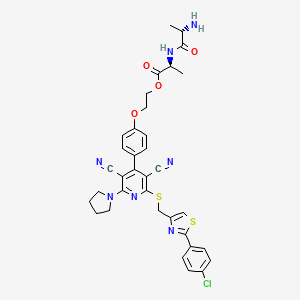

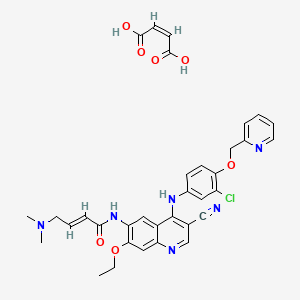

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48N2O15/c32-25(3-6-31-26(33)1-2-27(31)34)30(7-11-41-15-19-45-23-21-43-17-13-39-9-4-28(35)36)8-12-42-16-20-46-24-22-44-18-14-40-10-5-29(37)38/h1-2H,3-24H2,(H,35,36)(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUVDGNGWRGLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48N2O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901105139 | |

| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901105139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2100306-52-1 | |

| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901105139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

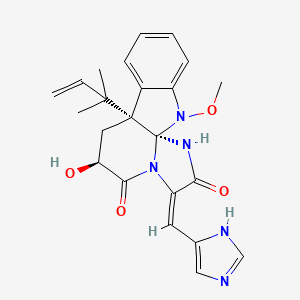

![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)